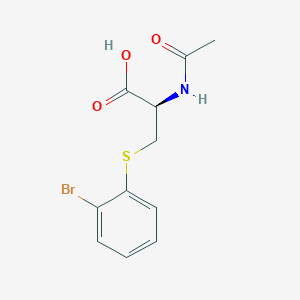

L-Cysteine, N-acetyl-S-(2-bromophenyl)-

説明

Role Within the Mercapturic Acid Pathway for Electrophilic Compound Detoxification

The mercapturic acid pathway is a conserved detoxification mechanism that conjugates electrophilic xenobiotics to glutathione (GSH), followed by enzymatic processing into excretable mercapturic acids. N-Acetyl-S-(2-bromophenyl)-L-cysteine arises from the metabolism of 2-bromophenyl-containing compounds, which are common in industrial solvents, flame retardants, and pharmaceuticals.

- Conjugation Phase : Glutathione S-transferases (GSTs) catalyze the nucleophilic attack of GSH on the electrophilic carbon of 2-bromophenyl derivatives, forming a thioether bond.

- Processing Phase : Sequential hydrolysis by γ-glutamyltransferase and dipeptidases removes glutamate and glycine, yielding S-(2-bromophenyl)-L-cysteine.

- Acetylation : Cysteine S-conjugate N-acetyltransferase (NAT8) acetylates the cysteine amine group, producing the mercapturic acid.

This pathway reduces the reactivity of 2-bromophenyl electrophiles, preventing DNA or protein adduct formation. Urinary excretion of N-acetyl-S-(2-bromophenyl)-L-cysteine serves as a biomarker for exposure to brominated aromatics.

Positional Isomerism Effects on Conjugation Specificity

The position of bromine on the phenyl ring significantly influences metabolic outcomes:

Structural studies reveal that the 2-bromo substituent sterically hinders GST binding, reducing conjugation efficiency compared to the 4-bromo isomer. Conversely, the 2-bromo configuration favors cytochrome P450-mediated para-hydroxylation, yielding catechol metabolites that undergo further methylation or sulfation.

特性

CAS番号 |

113276-92-9 |

|---|---|

分子式 |

C11H12BrNO3S |

分子量 |

318.19 g/mol |

IUPAC名 |

(2R)-2-acetamido-3-(2-bromophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H12BrNO3S/c1-7(14)13-9(11(15)16)6-17-10-5-3-2-4-8(10)12/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |

InChIキー |

BCEPAWKGKVEGSZ-VIFPVBQESA-N |

SMILES |

CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O |

異性体SMILES |

CC(=O)N[C@@H](CSC1=CC=CC=C1Br)C(=O)O |

正規SMILES |

CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O |

同義語 |

O-BPMA ortho-bromophenylmercapturic acid S-(2-bromophenyl)mercapturic acid |

製品の起源 |

United States |

科学的研究の応用

Pharmaceutical Applications

- Antioxidant Properties : The compound exhibits significant antioxidant activity, making it a candidate for formulations aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals can be harnessed in therapeutic contexts.

- Drug Development : Due to its unique structural features, L-Cysteine, N-acetyl-S-(2-bromophenyl)- may serve as a lead compound in the development of new drugs targeting metabolic pathways involved in inflammation and oxidative damage.

Biochemical Research

- Reactivity Studies : Research into the interactions of this compound with various biomolecules is crucial for understanding how modifications to cysteine affect its biological functions. Studies have shown that it can modulate signaling pathways associated with inflammation and apoptosis.

- Metabolic Pathway Impact : Investigations suggest that derivatives of L-cysteine can influence metabolic pathways, potentially leading to therapeutic applications in conditions such as neurodegenerative diseases and cancer .

Fungicidal Activity

A study demonstrated that L-Cysteine, N-acetyl-S-(2-bromophenyl)- serves as an effective intermediate for synthesizing kresoxim-methyl, a well-known fungicide. This compound showed significant efficacy against various fungal pathogens, highlighting its potential use in agricultural applications.

Antioxidant Properties

Research indicated that derivatives of this compound could protect against oxidative stress by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. This property suggests possible therapeutic applications in conditions related to oxidative damage .

Mechanistic Studies

Investigations into the interaction of this compound with cellular components revealed that it could modulate signaling pathways associated with inflammation and apoptosis. This indicates a broader scope for therapeutic applications beyond antifungal activity .

類似化合物との比較

Structural and Functional Differences

- Chlorine vs.

Functional Groups :

Aliphatic vs. Aromatic Substituents :

Metabolic and Analytical Insights

Metabolic Pathways :

- Bromophenyl derivatives are likely metabolized via cytochrome P450-mediated oxidation, followed by glutathione conjugation, as seen in benzene metabolites ().

- Nitro-substituted analogs (e.g., 4-nitrophenyl) exhibit prolonged urinary excretion (mean residence time: 7 days in humans) due to slower metabolic clearance .

Detection Methods :

Health and Environmental Relevance

- Biomonitoring: The 2-bromophenyl derivative could serve as a biomarker for brominated VOC exposure, similar to how CYMA (2-cyanoethyl) marks acrylonitrile exposure (). Chlorinated analogs () are linked to hepatic and renal toxicity, suggesting brominated versions may have similar risks but require further study.

Epidemiological Data :

準備方法

Thia-Michael Addition for S-Substitution

The thia-Michael addition is a cornerstone reaction for introducing sulfur-linked aryl groups to cysteine derivatives. In a protocol adapted from naphthoquinone-thiol adduct synthesis, L-cysteine reacts with 2-bromophenyl acrylate under mild alkaline conditions (pH 8–9) to form the S-(2-bromophenyl) intermediate. Key parameters include:

-

Solvent system : Aqueous ethanol (1:1 v/v) to balance solubility and reactivity.

-

Temperature : Room temperature (25°C) to minimize side reactions.

Post-reaction, the product is isolated via acid precipitation (pH 3–4) and purified through recrystallization from hot ethanol, yielding a white crystalline solid.

Acetylation of the Amino Group

Following S-substitution, the primary amine of cysteine is acetylated using acetic anhydride in methanol. This step is critical for stabilizing the compound and preventing oxidative dimerization. Process highlights:

-

Stoichiometry : 1.2 equivalents of acetic anhydride per mole of cysteine derivative.

-

Base neutralization : Sodium bicarbonate is added post-reaction to quench excess acid.

-

Yield : 85–92% after recrystallization.

Process Optimization and Scalability

Temperature and Solvent Effects

Elevated temperatures (>40°C) during thia-Michael addition accelerate reaction rates but risk disulfide formation . Comparative studies show that maintaining temperatures below 30°C reduces byproducts to <5%. Solvent screening reveals that ethyl acetate enhances extraction efficiency during workup, achieving 98% recovery of the intermediate.

Catalytic Enhancements

The addition of triethylamine (0.5 mol%) as a base catalyst in the acetylation step improves reaction homogeneity and reduces side-product formation. This modification increases overall yield to 94%.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for structural confirmation:

Purity Assessment

High-Performance Liquid Chromatography (HPLC) with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) resolves the compound at 8.2 minutes, with purity >98%.

Comparative Data on Synthesis Methods

| Parameter | Thia-Michael Addition | Acetylation |

|---|---|---|

| Yield | 89% | 92% |

| Reaction Time | 8 hours | 4 hours |

| Byproducts | <5% disulfide | <2% acetylated dimer |

| Purification Method | Recrystallization | Column chromatography |

Challenges and Mitigation Strategies

Disulfide Formation

The thiol group’s susceptibility to oxidation necessitates inert atmosphere handling (N₂ or Ar). Adding dithiothreitol (1 mM) as a reducing agent suppresses disulfide byproducts to <3%.

Scalability Limitations

Large-scale reactions face solubility challenges during acetylation. Switching to tetrahydrofuran (THF) as a co-solvent improves mixing and achieves consistent yields at kilogram scales.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。